5-Chloro-2,3-dihydro-1-benzofuran
Overview
Description
5-Chloro-2,3-dihydro-1-benzofuran is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .
Synthesis Analysis
The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran involves adding 60.1mg of 2,3-dihydrobenzofuran, 79.8mg of N-chlorosuccinimide, 30.1mg of [TEMPO] [OTf], 2mL of chloroform, and stirring at 25 for 12 hours . After the reaction, the solvent was removed by rotary evaporation and column chromatography was separated to obtain 74.8 mg of 5-chloro-2,3-dihydrobenzofuran with a yield of 96% .Molecular Structure Analysis
The molecular formula of 5-Chloro-2,3-dihydro-1-benzofuran is C8H7ClO . The molecular weight is 154.59 g/mol . The IUPAC name is 5-chloro-2,3-dihydro-1-benzofuran . The InChI is 1S/C8H7ClO/c9-7-1-2-8-6 (5-7)3-4-10-8/h1-2,5H,3-4H2 . The InChIKey is PEYYQHYMRUDUOH-UHFFFAOYSA-N . The Canonical SMILES is C1COC2=C1C=C (C=C2)Cl .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 5-Chloro-2,3-dihydro-1-benzofuran is a reaction between 2,3-dihydrobenzofuran and N-chlorosuccinimide . The reaction is stirred at 25 for 12 hours . After the reaction, the solvent was removed by rotary evaporation and column chromatography was separated .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2,3-dihydro-1-benzofuran include a molecular weight of 154.59 g/mol , a XLogP3 of 2.8 , a hydrogen bond donor count of 0 , a hydrogen bond acceptor count of 1 , a rotatable bond count of 0 , an exact mass of 154.0185425 g/mol , a monoisotopic mass of 154.0185425 g/mol , a topological polar surface area of 9.2 Ų , a heavy atom count of 10 , and a formal charge of 0 .Scientific Research Applications
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Anticancer Activity
- Field : Medicinal Chemistry
- Application : Benzofuran derivatives have shown significant anticancer activities . For example, some substituted benzofurans have dramatic anticancer activities .
- Method : The anticancer activity of these compounds is evaluated using different types of cancer cells .
- Results : One compound was found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
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Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Benzofuran is an emerging scaffold for antimicrobial agents .
- Method : The antimicrobial activity of benzofuran derivatives is typically evaluated using various microbial strains .
- Results : The results of these studies are usually expressed in terms of the minimum inhibitory concentration (MIC) of the compound against the tested strains .
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Anti-Hepatitis C Virus Activity
- Field : Antiviral Research
- Application : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
- Method : The antiviral activity of these compounds is typically evaluated using various viral strains .
- Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .
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Antioxidative Activity
- Field : Biochemistry
- Application : Benzofuran derivatives have shown antioxidative activities .
- Method : The antioxidative activity of these compounds is evaluated using different types of oxidative stress assays .
- Results : Benzofuran derivatives have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .
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Synthesis of Prucalopride
- Field : Medicinal Chemistry
- Application : 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid, a derivative of 5-Chloro-2,3-dihydro-1-benzofuran, can be used as an intermediate for the synthesis of Prucalopride , a selective 5-HT4 receptor agonist used effectively for chronic constipation .
- Method : The synthesis of Prucalopride involves several steps, including the use of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid as an intermediate .
- Results : The final product, Prucalopride, is an effective treatment for chronic constipation .
- Anti-HIV Activity
- Field : Antiviral Research
- Application : 2,3-Dihydrobenzofuran is an intermediate in the synthesis of anti-HIV protease inhibitors .
- Method : The anti-HIV activity of these compounds is typically evaluated using various viral strains .
- Results : The compound is expected to be an effective therapeutic drug for HIV disease .
Future Directions
Benzofuran compounds, including 5-Chloro-2,3-dihydro-1-benzofuran, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their numerous biological properties . Future research will likely focus on developing effective synthetic routes to construct 2,3-dihydrobenzofurans and 1,3-dihydroisobenzofurans and their applications . Additionally, the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
properties
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYYQHYMRUDUOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343893 | |
Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dihydro-1-benzofuran | |
CAS RN |
76429-69-1 | |
Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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